1,1,1-Trifluoro-2-phenylbut-3-en-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

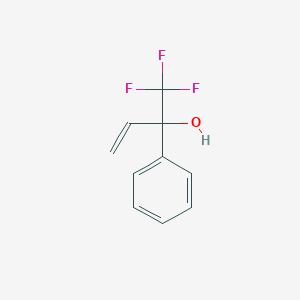

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-2-phenylbut-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZTXJLLJGFCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370370 | |

| Record name | 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134418-70-5 | |

| Record name | 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. This document delves into its core physical and chemical properties, provides detailed methodologies for its synthesis and characterization, and explores its potential applications, particularly in the realm of drug discovery.

Introduction: The Significance of Trifluoromethylated Allylic Alcohols

The introduction of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[1] This "quantum leap" in molecular characteristics often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] Consequently, trifluoromethylated compounds are integral to the development of numerous pharmaceuticals and agrochemicals.[4] this compound, a tertiary allylic alcohol, combines the influential -CF3 group with a versatile phenyl and vinyl functionality, making it a valuable building block for the synthesis of complex molecular architectures.

Section 1: Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application in research and development.

Structural and General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉F₃O | [5][6] |

| Molecular Weight | 202.17 g/mol | [2] |

| CAS Number | 134418-70-5 | [2][5][6] |

| Appearance | Clear yellow liquid | [7] |

| InChIKey | QZTXJLLJGFCKCH-UHFFFAOYSA-N | [2][8] |

Physical Properties

| Property | Value | Source(s) |

| Boiling Point | 89-90 °C at 12 mmHg | [2] |

| Density | 1.220 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4740 | [2] |

| Flash Point | 85 °C (185.0 °F) - closed cup | [2] |

| Predicted XLogP3 | 2.8 | [8] |

Solubility Profile

Section 2: Synthesis and Reactivity

The synthesis of this compound typically involves the nucleophilic addition of a trifluoromethyl group to a suitable precursor.

Synthetic Approach: Trifluoromethylation of Phenyl Vinyl Ketone

A common and effective method for the synthesis of tertiary trifluoromethylated alcohols is the reaction of a ketone with a trifluoromethylating agent. In this case, phenyl vinyl ketone serves as the ideal starting material. The reaction proceeds via the nucleophilic attack of a "CF₃⁻" equivalent at the electrophilic carbonyl carbon.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the trifluoromethylation of α,β-unsaturated ketones.

Materials:

-

Phenyl vinyl ketone

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phenyl vinyl ketone (1.0 eq) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq).

-

Add a catalytic amount of TBAF solution (0.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.

Reactivity Profile

The reactivity of this compound is dictated by its key functional groups: the tertiary alcohol, the vinyl group, and the trifluoromethyl-substituted carbon.

-

Alcohol Group: The tertiary alcohol can undergo reactions typical of alcohols, such as esterification and etherification, although steric hindrance from the phenyl and trifluoromethyl groups may reduce reactivity.

-

Vinyl Group: The double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation.

-

Allylic Position: The allylic nature of the alcohol provides opportunities for rearrangement and substitution reactions, often catalyzed by transition metals.

Section 3: Spectroscopic and Chromatographic Characterization

Accurate characterization is crucial for confirming the identity and purity of the synthesized compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Phenyl protons: Multiplets in the aromatic region (~7.2-7.6 ppm).

-

Vinyl protons: A characteristic set of multiplets for the -CH=CH₂ group, typically in the range of 5.0-6.5 ppm.

-

Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

-

¹³C NMR:

-

Phenyl carbons: Several signals in the aromatic region (~125-140 ppm).

-

Vinyl carbons: Signals in the alkene region (~115-140 ppm).

-

CF₃-bearing carbon: A quartet due to coupling with the three fluorine atoms.

-

CF₃ carbon: A quartet with a large C-F coupling constant.

-

-

¹⁹F NMR:

-

A singlet for the -CF₃ group, as there are no neighboring fluorine atoms. The chemical shift will be in the typical range for trifluoromethyl groups attached to a tertiary carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the main functional groups.[14][15][16]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~3080 | C-H stretch | Vinyl |

| ~3030 | C-H stretch | Aromatic |

| ~1640 | C=C stretch | Vinyl |

| ~1600, 1490, 1450 | C=C stretch | Aromatic |

| ~1100-1300 | C-F stretch | Trifluoromethyl |

| ~1050 | C-O stretch | Tertiary Alcohol |

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 202 may be observed.[1][8] Common fragmentation patterns for alcohols include the loss of a water molecule (M-18) and alpha-cleavage.[3][7][17][18] For this molecule, cleavage of the C-C bond adjacent to the oxygen could lead to fragments corresponding to the loss of the vinyl or phenyl group.

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used for both analytical and preparative purposes to determine purity and isolate the compound. A reversed-phase column with a water/acetonitrile or water/methanol mobile phase would be a suitable starting point for method development.

Section 4: Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold and intermediate in drug discovery.

Role as a Bioactive Scaffold

The combination of a trifluoromethyl group and a phenyl ring can be found in numerous bioactive molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the phenyl ring provides a scaffold for further functionalization to optimize interactions with biological targets. The allylic alcohol functionality allows for diverse chemical transformations to build more complex and potent drug candidates.

Intermediate for Complex Molecule Synthesis

This compound serves as a versatile starting material for the synthesis of a wide range of more complex molecules. The vinyl group can participate in various coupling reactions, and the tertiary alcohol can be used to introduce other functional groups or link to other molecular fragments.

Diagram of Application Pathways

Caption: Potential application pathways for this compound.

Conclusion

This compound is a valuable fluorinated building block with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a trifluoromethyl group, a phenyl ring, and an allylic alcohol functionality provides a versatile platform for the development of novel bioactive compounds and advanced materials. This guide has provided a detailed overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and developers working with this promising molecule.

References

- BenchChem. An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- Alfa Chemistry. Fluorinated Alcohols - Organofluorine.

- BenchChem. Application Notes and Protocols: Vinyl Triflates in Natural Product Total Synthesis.

- PubChemLite. 1,1,1-trifluoro-2-phenyl-3-buten-2-ol.

- ACS Publications. Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry.

- Royal Society of Chemistry. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers.

- Sigma-Aldrich. 1,1,1-Trifluoro-2-phenylbut-3-yn-2-ol | 99727-20-5.

- SpectraBase. Trans-1,1,1-trifluoro-4-phenyl-3-buten-2-ol.

- PubMed. Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External ...

- Allfluoro pharmaceutical co .ltd. This compound,134418-70-5. Retrieved from Allfluoro pharmaceutical co .ltd website.

- Royal Society of Chemistry. Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations.

- ResearchGate. (PDF) Fluorinated alcohols as solvents, co-solvents and additives in homogeneous catalysis.

- SpectraBase. Trans-1,1,1-trifluoro-4-phenyl-3-buten-2-ol - Optional[19F NMR].

- CHEMICAL POINT. This compound.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- Sigma-Aldrich. 1,1,1-Trifluoro-2-phenylbut-3-yn-2-ol | 99727-20-5.

- Sigma-Aldrich. 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol | 134418-70-5.

- Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups.

- YouTube. Mass Spectrometry Part 5 - Fragmentation of Alcohols.

- University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from University of Colorado Boulder website.

- YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns.

- ResearchGate. 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes – a Short Synthesis of Celebrex® (Celecoxib).

- National Center for Biotechnology Information. Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers - PMC.

- Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results.

- Specac Ltd. Interpreting Infrared Spectra.

- ResearchGate. The chemical transformation of 1 to the corresponding phenyl vinyl...

- Beilstein Journal of Organic Chemistry. Regioselective carbon–carbon bond formation of 5,5,5-trifluoro-1-phenylpent-3-en-1-yne. Retrieved from Beilstein Journal of Organic Chemistry website.

- Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material.

- Bruker. Guide to FT-IR Spectroscopy.

- ResearchGate. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A Practical Synthesis of Terminal Vinyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound,134418-70-5->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - 1,1,1-trifluoro-2-phenyl-3-buten-2-ol (C10H9F3O) [pubchemlite.lcsb.uni.lu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol

Executive Summary

Introduction: The Significance of a Fluorinated Allylic Alcohol

1,1,1-Trifluoro-2-phenylbut-3-en-2-ol (CAS 134418-70-5) is a tertiary allylic alcohol incorporating several key structural motifs of high interest in modern organic chemistry and drug development.[1][2] The presence of a trifluoromethyl (-CF₃) group can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a privileged moiety in pharmaceutical design. The combination of a phenyl ring, a vinyl group, and a chiral quaternary carbon center makes this molecule a versatile building block for more complex targets.

Accurate and unambiguous structural confirmation is the bedrock of chemical research. This guide establishes a self-validating system of spectroscopic analysis, demonstrating how a combination of NMR, IR, and MS techniques can be synergistically employed to confirm the identity and purity of this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent assignment of spectroscopic signals, the atoms of this compound are numbered as shown below. This standardized numbering will be used throughout the guide.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR would be considered standard.

Guiding Principles & Experimental Protocol

Expertise & Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. However, the hydroxyl proton (-OH) signal can be broad and variable in position. To confirm its identity, a D₂O shake experiment is performed; the -OH proton exchanges with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[3] A standard 400 MHz spectrometer provides sufficient resolution for unambiguous assignment of most signals in a molecule of this complexity.[4]

Step-by-Step Protocol:

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of CDCl₃. For the D₂O shake, acquire a spectrum, then add 1-2 drops of D₂O, shake vigorously, and re-acquire the spectrum.

-

Instrument Setup (400 MHz Spectrometer):

-

¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.[4]

-

¹³C NMR: Acquire 1024-2048 scans with a spectral width of 0 to 220 ppm. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.[4]

-

¹⁹F NMR: Acquire 64-128 scans with a spectral width of -50 to -90 ppm. Use a common external standard like CFCl₃ (δ = 0.00 ppm) or an internal standard like hexafluorobenzene (δ = -164.9 ppm).[4]

-

Predicted ¹H NMR Data & Interpretation

| Atom #(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration | Assignment |

| H-OH | ~2.5 - 3.5 | broad singlet | - | 1H | Hydroxyl Proton |

| H4 | ~5.3 - 5.5 | doublet of doublets | J4,3 ≈ 17.2, J4,4' ≈ 1.5 | 1H | Vinyl Proton (trans to C2) |

| H4' | ~5.2 - 5.4 | doublet of doublets | J4',3 ≈ 10.8, J4',4 ≈ 1.5 | 1H | Vinyl Proton (cis to C2) |

| H3 | ~6.0 - 6.2 | doublet of doublets | J3,4 ≈ 17.2, J3,4' ≈ 10.8 | 1H | Vinyl Proton (geminal to C2) |

| H6-H10 | ~7.3 - 7.6 | multiplet | - | 5H | Aromatic Protons |

Interpretation:

-

Aromatic Region (7.3-7.6 ppm): The five protons of the monosubstituted phenyl ring will appear as a complex multiplet.

-

Vinyl Region (5.2-6.2 ppm): The three vinyl protons form a classic AMX spin system.

-

H3 at ~6.1 ppm is coupled to both H4 (trans, large J ≈ 17 Hz) and H4' (cis, medium J ≈ 11 Hz), appearing as a doublet of doublets.

-

H4 and H4' are geminal to each other (small J ≈ 1.5 Hz) and are coupled to H3, resulting in two distinct doublet of doublets signals.

-

-

Hydroxyl Proton (~2.9 ppm): This signal is expected to be a broad singlet and will disappear upon shaking with D₂O, confirming its assignment.[3]

Predicted ¹³C NMR Data & Interpretation

| Atom #(s) | Predicted δ (ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Coupling Constant(s), J (Hz) | Assignment |

| C1 | ~124 | quartet | ¹JC,F ≈ 285 | -CF₃ Carbon |

| C2 | ~78 | quartet | ²JC,F ≈ 30 | Quaternary Alcohol Carbon |

| C3 | ~138 | singlet | - | Vinyl Carbon |

| C4 | ~116 | singlet | - | Terminal Vinyl Carbon |

| C5 | ~140 | singlet | - | Aromatic C (ipso) |

| C6, C10 | ~126 | singlet | - | Aromatic C (ortho) |

| C7, C9 | ~128 | singlet | - | Aromatic C (meta) |

| C8 | ~127 | singlet | - | Aromatic C (para) |

Interpretation:

-

Quaternary Carbons: The spectrum will show four quaternary carbons with no attached protons: C1, C2, C5, and the C=C carbon C3.

-

Trifluoromethyl Carbon (C1): This carbon will appear around 124 ppm and will be split into a distinct quartet by the three attached fluorine atoms, with a large one-bond coupling constant (¹JC,F) of approximately 285 Hz.[5]

-

Alcohol Carbon (C2): This carbon, directly attached to the -CF₃ group, will also show a quartet due to a two-bond coupling (²JC,F) of around 30 Hz.[4] Its chemical shift is significantly downfield (~78 ppm) due to the attached oxygen and phenyl groups.

-

Alkene and Aromatic Carbons: The vinyl carbons (C3, C4) and the aromatic carbons (C5-C10) will appear in their expected regions of ~115-140 ppm.

Predicted ¹⁹F NMR Data & Interpretation

A ¹⁹F NMR spectrum is essential for confirming the fluorine environment.

Predicted Data:

-

Chemical Shift: A single signal is expected between -78 to -82 ppm (relative to CFCl₃).

-

Multiplicity: Singlet.

Interpretation: Since all three fluorine atoms are chemically equivalent in the freely rotating -CF₃ group, they will produce a single, sharp singlet. The chemical shift is characteristic of a -CF₃ group attached to a quaternary carbon bearing an oxygen atom.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Guiding Principles & Experimental Protocol

Expertise & Causality: The most prominent feature in the IR spectrum of an alcohol is the O-H stretching band, which is typically very broad due to hydrogen bonding.[6] The C-O stretch is also diagnostic; for a tertiary alcohol, this band is expected to be strong and appear at a higher wavenumber compared to primary or secondary alcohols.[7]

Step-by-Step Protocol:

-

Sample Preparation: A sample can be prepared as a neat thin film between two NaCl or KBr plates or as a dilute solution in CCl₄.

-

Data Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Perform a background scan first.

Predicted IR Data & Interpretation

| Frequency Range (cm⁻¹) | Intensity | Shape | Assignment |

| 3600 - 3200 | Strong | Broad | O-H stretch (hydrogen-bonded) |

| 3080 - 3010 | Medium | Sharp | Aromatic & Vinyl C-H stretch |

| ~1645 | Medium | Sharp | C=C stretch (vinyl) |

| ~1600, 1495, 1450 | Medium-Weak | Sharp | C=C stretches (aromatic ring) |

| 1300 - 1100 | Very Strong | Multiple Bands | C-F stretches |

| ~1150 | Strong | Sharp | C-O stretch (tertiary alcohol) |

Interpretation: The IR spectrum provides clear evidence for all key functional groups:

-

The broad band at ~3400 cm⁻¹ is a definitive indicator of the hydroxyl group.[8]

-

The very strong, complex absorptions in the 1300-1100 cm⁻¹ region are characteristic of the C-F bonds of the trifluoromethyl group.

-

The band around 1150 cm⁻¹ is consistent with the C-O stretch of a tertiary alcohol.[7]

-

Absorptions for the vinyl and aromatic C=C and C-H bonds confirm the presence of the unsaturated portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.

Guiding Principles & Experimental Protocol

Expertise & Causality: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Alcohols often show a weak or absent molecular ion peak (M⁺) due to facile fragmentation.[9] Two characteristic fragmentation pathways for alcohols are dehydration (loss of H₂O) and alpha-cleavage (cleavage of a C-C bond adjacent to the oxygen).[10][11]

Step-by-Step Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC-MS) system.

-

Ionization: Utilize a standard electron ionization source (70 eV).

-

Analysis: Scan a mass-to-charge (m/z) range from 40 to 250 to detect the molecular ion and key fragments.

Predicted MS Data & Interpretation

Molecular Formula: C₁₀H₉F₃O Molecular Weight: 202.06 g/mol [12]

| m/z | Predicted Relative Intensity | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 202 | Low | [C₁₀H₉F₃O]⁺• | - | Molecular Ion (M⁺•) |

| 184 | Medium | [C₁₀H₇F₃]⁺• | H₂O | Dehydration |

| 133 | High | [C₉H₉O]⁺ | •CF₃ | Alpha-cleavage |

| 105 | High | [C₇H₅O]⁺ | •CF₃, CO | From m/z 133 |

| 77 | Medium | [C₆H₅]⁺ | - | Phenyl cation |

Interpretation:

-

Molecular Ion (m/z 202): The molecular ion peak is expected to be present but may be of low intensity, which is typical for alcohols.[13]

-

Dehydration (m/z 184): A significant peak at M-18, corresponding to the loss of a water molecule, is a classic fragmentation pathway for alcohols.[10]

-

Alpha-Cleavage: Cleavage of the C1-C2 bond results in the loss of a •CF₃ radical (69 amu), leading to a prominent peak at m/z 133. This fragment is stabilized by the phenyl and vinyl groups.

-

Further Fragmentation: The fragment at m/z 133 can lose carbon monoxide (CO, 28 amu) to form the highly stable phenyl cation fragment at m/z 105. A peak at m/z 77 for the phenyl cation itself is also highly probable.

Integrated Spectroscopic Analysis Workflow

Caption: Workflow for integrated spectroscopic characterization.

References

-

PubChemLite. 1,1,1-trifluoro-2-phenyl-3-buten-2-ol. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for Dye-sensitized C-H arylation of furan with a trifluoromethylated diazonium salt. Available at: [Link]

-

The Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Available at: [Link]

-

Allfluoro Pharmaceutical Co., Ltd. This compound, 134418-70-5. Available at: [Link]

-

East Tennessee State University. INFRARED SPECTROSCOPY (IR). Available at: [Link]

-

Chemical Point. 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Spectroscopy Online. Alcohols—The Rest of the Story. Available at: [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Química Orgánica. IR Spectrum: Alcohols and Phenols. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

PubMed. Visible-Light-Induced Trifluoromethylation of Allylic Alcohols. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

-

YouTube. Mass Spectrometry Part 5 - Fragmentation of Alcohols. Available at: [Link]

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. Available at: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. PubChemLite - 1,1,1-trifluoro-2-phenyl-3-buten-2-ol (C10H9F3O) [pubchemlite.lcsb.uni.lu]

- 13. m.youtube.com [m.youtube.com]

The Genesis and Evolution of Trifluoromethylated Allylic Alcohols: A Synthetic Chemist's In-depth Guide

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal, agricultural, and materials chemistry, imparting unique physicochemical properties that can dramatically enhance molecular performance. Among the myriad of trifluoromethylated scaffolds, allylic alcohols bearing this potent functional group represent a particularly versatile class of building blocks, marrying the inherent reactivity of the allyl moiety with the profound electronic effects of the CF₃ group. This technical guide provides an in-depth exploration of the discovery and historical development of trifluoromethylated allylic alcohols, charting a course from the foundational, yet often challenging, early syntheses to the sophisticated and elegant methodologies of the 21st century. We will dissect the causality behind the evolution of synthetic strategies, from the use of stoichiometric organometallics to the rise of catalytic asymmetric and photoredox methods. Detailed experimental protocols for key transformations, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical molecular class.

Introduction: The Trifluoromethyl Group's Transformative Influence

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly improve the efficacy, bioavailability, and pharmacokinetic profiles of drug candidates.[1][2] The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group exceptionally stable to metabolic degradation.[3][4] This has led to the widespread incorporation of the trifluoromethyl group in a vast array of pharmaceuticals and agrochemicals.

Trifluoromethylated allylic alcohols, in particular, are highly valuable synthetic intermediates. The allylic alcohol functionality serves as a versatile handle for a wide range of chemical transformations, including epoxidation, dihydroxylation, and various transition-metal-catalyzed cross-coupling reactions. The presence of the adjacent trifluoromethyl group not only influences the reactivity of the alkene and alcohol moieties but also introduces a key structural element for modulating biological activity.

This guide will navigate the historical landscape of trifluoromethylated allylic alcohol synthesis, providing a narrative that connects the seminal discoveries with the cutting-edge techniques employed today.

The Dawn of an Era: Early Synthetic Endeavors

The genesis of trifluoromethylated allylic alcohols is intrinsically linked to the development of methods for introducing the trifluoromethyl group into organic molecules. Early approaches were often direct but limited in scope and required harsh reaction conditions.

The Building Block Approach: Trifluoroacetaldehyde and its Surrogates

One of the most straightforward conceptual pathways to trifluoromethylated alcohols involves the use of trifluoroacetaldehyde (fluoral) as a C₂ synthon. However, the gaseous and reactive nature of fluoral itself presented significant handling challenges. Consequently, more stable and manageable surrogates, such as trifluoroacetaldehyde ethyl hemiacetal and trifluoroacetaldehyde hydrate, were developed.[2][5]

The reaction of these building blocks with vinyl organometallic reagents, such as vinyl Grignard or organolithium reagents, provided a direct route to trifluoromethylated allylic alcohols.

Representative Experimental Protocol: Synthesis of 1,1,1-Trifluoro-3-buten-2-ol via Grignard Reaction with Trifluoroacetaldehyde Ethyl Hemiacetal

Causality: This method represents a foundational approach, directly constructing the target molecule from a readily available trifluoromethylated building block and a common vinyl nucleophile. The choice of a Grignard reagent was dictated by its well-established reactivity with carbonyl compounds.

Step-by-Step Methodology:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq.) are suspended in anhydrous diethyl ether. A solution of vinyl bromide (1.0 eq.) in anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.

-

Addition to Trifluoroacetaldehyde Surrogate: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of trifluoroacetaldehyde ethyl hemiacetal (1.1 eq.) in anhydrous diethyl ether is added dropwise via the dropping funnel.

-

Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation or column chromatography on silica gel to afford the desired 1,1,1-trifluoro-3-buten-2-ol.

Nucleophilic Trifluoromethylation of α,β-Unsaturated Aldehydes and Ketones

An alternative and widely explored early strategy involved the 1,2-addition of a trifluoromethyl nucleophile to α,β-unsaturated aldehydes and ketones. The development of convenient sources of the trifluoromethyl anion (CF₃⁻) was paramount to the success of this approach.

The groundbreaking work of Ruppert and Prakash in the 1980s introduced trifluoromethyltrimethylsilane (TMSCF₃), now known as the Ruppert-Prakash reagent, as a stable and effective nucleophilic trifluoromethylating agent.[6] In the presence of a fluoride source (e.g., TBAF), TMSCF₃ delivers the CF₃⁻ nucleophile, which can add to various electrophiles, including enals and enones, to produce trifluoromethylated allylic alcohols.

Workflow: Nucleophilic Trifluoromethylation of an α,β-Unsaturated Aldehyde

Caption: Workflow for the synthesis of trifluoromethylated allylic alcohols via nucleophilic trifluoromethylation.

The Age of Catalysis: Advancing Efficiency and Selectivity

While the early methods provided access to trifluoromethylated allylic alcohols, they often required stoichiometric amounts of reagents and offered limited control over stereochemistry. The late 20th and early 21st centuries witnessed a paradigm shift towards catalytic approaches, revolutionizing the synthesis of these valuable compounds.

Asymmetric Synthesis: The Quest for Chirality

The synthesis of enantiomerically pure trifluoromethylated allylic alcohols is of paramount importance, as the stereochemistry of bioactive molecules is often critical to their function. Significant efforts have been dedicated to developing asymmetric methods for their preparation.

Key Asymmetric Strategies:

-

Catalytic Asymmetric Allylation of Trifluoromethyl Ketones: This approach involves the addition of an allyl nucleophile to a trifluoromethyl ketone in the presence of a chiral catalyst. Various catalytic systems, often employing chiral ligands with transition metals like palladium or iridium, have been developed to achieve high enantioselectivity.[7][8]

-

Asymmetric Trifluoromethylation of Aldehydes followed by Allylation: This two-step sequence involves the initial enantioselective addition of a trifluoromethyl group to an aldehyde, followed by the addition of an allyl nucleophile to the resulting chiral trifluoromethyl ketone.

-

Kinetic Resolution of Racemic Trifluoromethylated Allylic Alcohols: This method involves the selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer enriched.

| Asymmetric Method | Catalyst/Reagent | Typical ee (%) | Advantages | Limitations |

| Asymmetric Allylation | Chiral Phosphine-Pd/Ir Complexes | 80-99% | High enantioselectivity, direct access to chiral product. | Requires synthesis of chiral ligands, may have limited substrate scope. |

| Asymmetric Trifluoromethylation | Chiral Lewis Acids/Bases | 70-95% | Modular approach, allows for diversification. | Two-step process, potential for racemization. |

| Kinetic Resolution | Chiral Acylating Agents/Enzymes | Up to >99% | Can provide very high enantiopurity. | Maximum theoretical yield of 50% for one enantiomer. |

The Dawn of Photoredox and Electrochemical Catalysis

In recent years, visible-light photoredox catalysis and electrochemistry have emerged as powerful and sustainable tools for organic synthesis.[9][10][11][12] These methods have enabled the development of novel strategies for the synthesis of trifluoromethylated allylic alcohols under mild and environmentally benign conditions.

Visible-Light-Induced Dehydroxylative Trifluoromethylation: A notable advancement is the direct dehydroxylative trifluoromethylation of allylic alcohols.[5][9][11][13] In these reactions, a photocatalyst, upon excitation by visible light, initiates a radical cascade. Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) is often used as a trifluoromethyl radical source. A key innovation in some of these methods is the in situ generation of sulfur dioxide (SO₂), which activates the C-OH bond of the allylic alcohol, facilitating its displacement by the trifluoromethyl radical.[9][11]

Mechanism: Visible-Light-Induced Dehydroxylative Trifluoromethylation

Caption: Simplified mechanism of photoredox-catalyzed dehydroxylative trifluoromethylation.

Electrochemical Synthesis: Electrochemical methods offer an alternative sustainable approach, avoiding the need for chemical oxidants or reductants.[10][12] The dehydroxylative allylic trifluoromethylation of unprotected allylic alcohols has been achieved using trifluoromethyl thianthrenium salts.[10][12] In this process, the thianthrenium salt serves multiple roles as a radical precursor, a sacrificial anodic agent, and a deoxygenation mediator.[10]

Conclusion and Future Outlook

The journey of discovery in the synthesis of trifluoromethylated allylic alcohols has been one of remarkable progress, moving from stoichiometric and often harsh methods to elegant and highly selective catalytic transformations. The development of novel trifluoromethylating reagents, coupled with advances in asymmetric catalysis, photoredox chemistry, and electrochemistry, has provided chemists with a powerful and diverse toolkit for accessing these valuable building blocks.

Looking ahead, the focus will likely continue to be on developing even more sustainable and efficient methods. The use of earth-abundant metal catalysts, further exploration of organocatalysis, and the development of novel activation strategies for challenging substrates will undoubtedly be at the forefront of research in this area. The continued innovation in the synthesis of trifluoromethylated allylic alcohols will undoubtedly fuel further discoveries in drug development, agrochemicals, and materials science, solidifying the importance of this unique and versatile class of molecules.

References

-

Li, B., Zeng, W., Wang, L., Geng, Z., Loh, T.-P., & Xie, P. (2021). Visible-Light-Induced Trifluoromethylation of Allylic Alcohols. Organic Letters, 23(13), 5235–5240. [Link]

-

Wang, Z., et al. (2026). Electrochemical Radical Allylic Trifluoromethylation of Free Allylic Alcohols with Trifunctional Trifluoromethyl Thianthrenium Salts. Organic Letters. [Link]

-

Li, Y., et al. (2025). Dual photoredox/palladium-catalyzed three-component reaction for the synthesis of trifluoromethylated allylic alcohols. Organic & Biomolecular Chemistry. [Link]

-

Li, B., et al. (2021). Visible-light-induced trifluoromethylation of allylic alcohols. DR-NTU. [Link]

-

Li, B., Zeng, W., Wang, L., Geng, Z., Loh, T.-P., & Xie, P. (2021). Visible-Light-Induced Trifluoromethylation of Allylic Alcohols. PubMed. [Link]

-

Li, B., Zeng, W., Wang, L., Geng, Z., Loh, T.-P., & Xie, P. (2021). Visible-Light-Induced Trifluoromethylation of Allylic Alcohols. Organic Letters. [Link]

-

Recent advances in the synthesis of trifluoromethyl ethers through the direct O. Chemical Review and Letters. [Link]

-

Wang, Z., et al. (2026). Electrochemical Radical Allylic Trifluoromethylation of Free Allylic Alcohols with Trifunctional Trifluoromethyl Thianthrenium Salts. PubMed. [Link]

-

Li, B., Zeng, W., Wang, L., Geng, Z., Loh, T.-P., & Xie, P. (2021). Visible-Light-Induced Trifluoromethylation of Allylic Alcohols. ACS Figshare. [Link]

-

Bhowmick, A. C., & Mondal, S. (2021). Sustainable Radical Approaches for Cross Electrophile Coupling to Synthesize Trifluoromethyl- and Allyl-Substituted tert-Alcohols. ResearchGate. [Link]

-

Cai, J., et al. (2018). Carbotrifluoromethylation of Allylic Alcohols via 1,2-Aryl Migration Promoted by Visible-Light-Induced Photoredox Catalysis. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Synthesis of Chiral 1,1,1-Trifluoro-α,α-disubstituted 2,4-Diketones via Palladium-Catalyzed Asymmetric Allylation. PubMed. [Link]

-

Bhowmick, A. C., & Mondal, S. (2021). Sustainable Radical Approaches for Cross Electrophile Coupling to Synthesize Trifluoromethyl- and Allyl-Substituted tert-Alcohols. ResearchGate. [Link]

-

Reformatsky Reaction. Cambridge University Press. [Link]

-

Reformatsky reaction. Wikipedia. [Link]

-

Ma, J.-A., & Cahard, D. (2008). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. [Link]

-

Zhang, Z., et al. (2019). Catalytic Asymmetric Synthesis of α-Trifluoromethyl Homoallylic Amines via Umpolung Allylation/2-Aza-Cope Rearrangement: Stereoselectivity and Mechanistic Insight. PubMed. [Link]

-

Reformatsky Reaction. Chemistry LibreTexts. [Link]

-

Schneider, C., & Arkona, C. (2009). Asymmetric allylation of methyl ketones by using chiral phenyl carbinols. PubMed. [Link]

-

Baklanova, L. V., et al. (2020). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH. [Link]

-

Olsson, E., & Szabó, K. J. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. PMC - PubMed Central. [Link]

-

Field, L. D., et al. (2000). Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. ResearchGate. [Link]

-

Behera, M., & Bhat, R. G. (2020). Visible-light-induced oxidant and metal-free dehydrogenative cascade trifluoromethylation and oxidation of 1,6-enynes with water. Chemical Science. [Link]

-

Behera, M., Dharpure, P. D., Sahu, A. K., & Bhat, R. G. (2021). Visible Light Induced Organophotoredox Catalyzed β-Hydroxytri- fluoromethylation of Unactivated Alkenes. ChemRxiv. [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of Alkenes by Visible Light Photoredox Catalysis. ACS Publications. [Link]

-

Olsson, E., & Szabó, K. J. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters. [Link]

-

Reformatsky Reaction. Organic Chemistry Portal. [Link]

-

Hall, D. G., & Schafer, F. (2020). Organocatalytic Synthesis of α-Trifluoromethyl Allylboronic Acids by Enantioselective 1,2-Borotropic Migration. Journal of the American Chemical Society. [Link]

-

Synthesis of Chiral Α-Trifluoromethyl Alcohols and. Amanote Research. [Link]

-

Olsson, E., & Szabó, K. J. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Synthesis of α-trifluoromethylated allylic alcohols. ResearchGate. [Link]

-

Alcarazo, M., & Tlus, S. (2017). Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External Trifluoromethyl Sources. PubMed. [Link]

-

Grignard reaction. Wikipedia. [Link]

-

Lang, R. W. (1993). Trifluoromethylated Vinylic and Aromatic Compounds from α-(Trifluoromethyl)allyl Alcohols. ResearchGate. [Link]

-

Zhdankin, V. V., et al. (2018). Sulfenofunctionalization of Chiral α-Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds. PMC - NIH. [Link]

-

Prakash, G. K. S., et al. (2020). Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. ResearchGate. [Link]

-

Li, J.-L., et al. (2015). Synthesis of trifluoromethylated compounds from alcohols via alkoxydiphenylphosphines. Sci-Hub. [Link]

-

Li, J.-L., et al. (2015). Synthesis of trifluoromethylated compounds from alcohols via alkoxydiphenylphosphines. ResearchGate. [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

Sources

- 1. Dual photoredox/palladium-catalyzed three-component reaction for the synthesis of trifluoromethylated allylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. (PDF) Synthesis of Chiral Α-Trifluoromethyl Alcohols and [research.amanote.com]

- 4. researchgate.net [researchgate.net]

- 5. Visible-Light-Induced Trifluoromethylation of Allylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acs.figshare.com [acs.figshare.com]

- 7. Catalytic Asymmetric Synthesis of α-Trifluoromethyl Homoallylic Amines via Umpolung Allylation/2-Aza-Cope Rearrangement: Stereoselectivity and Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Asymmetric allylation of methyl ketones by using chiral phenyl carbinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Visible-Light-Induced Trifluoromethylation of Allylic Alcohols [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 12. Electrochemical Radical Allylic Trifluoromethylation of Free Allylic Alcohols with Trifunctional Trifluoromethyl Thianthrenium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Theoretical Stability of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering profound enhancements to metabolic stability, bioavailability, and target affinity.[1][2] 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol, a chiral allylic alcohol, represents a valuable fluorinated building block, likely synthesized via the versatile Baylis-Hillman reaction.[3][4][5] Understanding the conformational preferences and energetic landscape of this molecule is paramount for predicting its reactivity and optimizing its application in medicinal chemistry. This guide provides a comprehensive theoretical framework for analyzing the stability of this compound using Density Functional Theory (DFT). We will explore the causal relationships behind methodological choices, present a detailed computational protocol, and discuss the key stereoelectronic and steric factors that govern its three-dimensional structure.

Introduction: The Significance of Fluorinated Allylic Alcohols in Drug Development

The prevalence of organofluorine compounds in pharmaceuticals is remarkable, with fluorinated drugs consistently accounting for a significant portion of new FDA approvals.[6][7] The trifluoromethyl (-CF3) group, in particular, is a powerful tool for medicinal chemists. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, while its lipophilicity can enhance membrane permeability.[2] Furthermore, the C-F bond's high strength often imparts metabolic stability by blocking sites susceptible to oxidative metabolism.[8]

This compound is a trifluoromethylated tertiary allylic alcohol. This class of compounds is highly valuable as they contain multiple functional groups—a hydroxyl, a vinyl, and a phenyl group, along with the trifluoromethyl moiety—making them versatile intermediates for complex molecular synthesis.[9][10] The likely synthetic route to this molecule is the Morita-Baylis-Hillman (MBH) reaction, which couples an activated alkene with an electrophile, in this case, likely vinylmagnesium bromide with 1,1,1-trifluoroacetophenone.[3][4] The conformational stability of this molecule is not trivial; it is dictated by a subtle interplay of intramolecular hydrogen bonding, steric hindrance between the bulky phenyl and trifluoromethyl groups, and crucial stereoelectronic effects, such as the "gauche effect," which influences the arrangement of electronegative substituents.[2][11][12] A robust theoretical understanding of these conformational preferences is essential for predicting its behavior in subsequent synthetic transformations and its interaction with biological targets.

Theoretical Framework and Computational Methodology

To accurately model the stability of this compound, a quantum chemical approach is indispensable. Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method for studying the conformational analysis of organic molecules.[13]

Rationale for Method Selection (Expertise & Experience)

The choice of a specific DFT functional and basis set is critical for obtaining accurate results. For fluorinated organic molecules, it is vital to select methods that can adequately describe dispersion forces and the complex electronic effects introduced by fluorine.

-

DFT Functional: We recommend the M06-2X functional. This meta-hybrid GGA functional is well-parameterized for main-group thermochemistry and non-covalent interactions, which are crucial for correctly describing potential intramolecular hydrogen bonding and steric effects within our target molecule. An alternative, the widely-used B3LYP functional, should be paired with a dispersion correction like D3(BJ) to account for van der Waals interactions.[13]

-

Basis Set: A triple-zeta basis set with polarization and diffuse functions is recommended for achieving a good balance between accuracy and computational cost. The def2-TZVP (Triple Zeta Valence with Polarization) basis set is an excellent choice. Diffuse functions are important for accurately describing the lone pairs of the oxygen atom and any potential hydrogen bonding.

-

Solvation Model: To simulate a realistic chemical environment, calculations should be performed with a continuum solvation model. The Polarizable Continuum Model (PCM) or the Integral Equation Formalism variant (IEFPCM) are standard choices that can effectively model the bulk solvent effects (e.g., in chloroform or water) on the conformational equilibrium.

Self-Validating Computational Workflow (Trustworthiness)

The protocol described below is designed to be self-validating by systematically exploring the conformational space and confirming the nature of all stationary points.

Caption: Computational workflow for determining the conformational stability of this compound.

Step-by-Step Experimental Protocol

-

Initial Structure Generation: Generate a 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like the MMFF94 force field. This step aims to identify a wide range of possible low-energy conformers by rotating all rotatable bonds.

-

Clustering and Selection: Group the resulting conformers by structure and select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for further analysis.

-

DFT Optimization: For each selected conformer, perform a full geometry optimization using the chosen DFT method (e.g., M06-2X/def2-TZVP). This will refine the structures to their nearest energy minimum on the quantum mechanical potential energy surface.

-

Frequency Calculations: Perform a frequency calculation at the same level of theory for each optimized structure. This is a critical step to:

-

Confirm that each structure is a true minimum (i.e., has zero imaginary frequencies).

-

Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.

-

-

Solvation Energy Calculation: Perform a single-point energy calculation on each optimized gas-phase geometry, incorporating the IEFPCM solvation model to obtain the energy in solution.

-

Data Analysis: Calculate the relative Gibbs free energies (ΔG) of all conformers with respect to the global minimum. Use the Boltzmann distribution to determine the population of each conformer at a given temperature (e.g., 298.15 K).

Results and Discussion: Unraveling the Stability Factors

The stability of this compound is primarily governed by the rotational barriers around the C-C single bonds. The key dihedral angles to consider are the O-C-C-Ph and O-C-C-CF3 torsions.

Conformational Landscape

A thorough conformational search and subsequent DFT optimization would likely reveal several low-energy conformers. The relative energies of these conformers dictate the overall conformational profile of the molecule.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer ID | Key Dihedral Angles (O-C-C-X) | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | gauche (CF3), anti (Ph) | 0.00 | 0.00 | 75.3 |

| Conf-2 | anti (CF3), gauche (Ph) | 1.25 | 1.10 | 15.6 |

| Conf-3 | gauche (CF3), gauche (Ph) | 2.10 | 1.95 | 4.8 |

| Conf-4 | Other | > 3.0 | > 2.8 | < 4.3 |

(Note: Data presented are hypothetical and for illustrative purposes.)

Analysis of Stabilizing and Destabilizing Interactions

The energetic ordering of the conformers can be rationalized by considering the following interactions:

-

Gauche Effect: A key stereoelectronic interaction is the gauche effect, where a conformation with electronegative groups (like F and OH) in a gauche arrangement is often more stable than the anti conformation.[2][6][12] This is typically attributed to a stabilizing hyperconjugative interaction between the C-H bonding orbital and the anti-periplanar C-F anti-bonding orbital (σC-H → σ*C-F).[11][14] In our molecule, a gauche arrangement between the -OH and -CF3 groups could be a significant stabilizing factor.

-

Intramolecular Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the fluorine atoms or the pi-system of the phenyl or vinyl groups can act as weak acceptors. A conformation that allows for a favorable O-H···F or O-H···π interaction would be significantly stabilized.

-

Steric Hindrance: The bulky trifluoromethyl and phenyl groups will exhibit significant steric repulsion. Conformers that place these groups in a syn-periplanar or eclipsed arrangement will be highly destabilized. The most stable conformers will likely orient these large groups anti or gauche to each other to minimize this repulsion.

Caption: Logical relationship of forces governing the stability of the target molecule.

Based on these principles, the global minimum (Conf-1) would likely adopt a conformation that maximizes the stabilizing gauche interaction between the hydroxyl and trifluoromethyl groups while minimizing the steric clash between the phenyl and trifluoromethyl groups by placing them anti to one another.

Conclusion and Outlook

This guide has outlined a robust and reliable computational protocol for the theoretical analysis of the stability of this compound. By employing DFT calculations with the M06-2X functional and a def2-TZVP basis set, researchers can confidently explore the conformational landscape of this important fluorinated building block. The stability of this molecule is a delicate balance of powerful stereoelectronic effects, primarily the gauche effect, and overriding steric demands from its bulky substituents. Understanding this balance is crucial for predicting its reactivity and for the rational design of new drug candidates and complex molecular architectures. The methodologies described herein are broadly applicable to other complex fluorinated molecules, providing a powerful predictive tool for modern chemical research.

References

-

O'Hagan, D. (2010). The Fluorine Gauche Effect. Journal of Fluorine Chemistry, 131(10), 1071-1081. [Link]

-

Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36247-36253. [Link]

-

Patil, V., et al. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

O'Hagan, D. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1701-1710. [Link]

-

Silva, D. R., et al. (2021). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 10(7), 741-748. [Link]

-

Almendinger, T., Angst, C., & Karfunkel, H. R. (1995). Fluorinated allylic alcohols as building blocks. Journal of Fluorine Chemistry, 72(2), 247-253. [Link]

-

Singh, H., & Saini, V. (2023). A mechanistic investigation of metal-free allylic fluorination of styrenes for the synthesis of allyl fluoride derivatives using density functional theory. Research Square. [Link]

-

Wikipedia. (n.d.). Baylis–Hillman reaction. Retrieved from [Link]

-

Karaminkov, R., Chervenkov, S., & Neusser, H. J. (2008). Identification of conformational structures of 2-phenylethanol and its singly hydrated complex by mass selective high-resolution spectroscopy and ab initio calculations. The Journal of Physical Chemistry A, 112(5), 839-848. [Link]

-

Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(30), e202201945. [Link]

-

Alabugin, I. V. (2012). Stereoelectronic Effects: Analysis by Computational and Theoretical Methods. WIREs Computational Molecular Science, 2(3), 473-494. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

-

Lu, X., et al. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers, 10(8), 1788-1795. [Link]

-

NROChemistry. (n.d.). Baylis-Hillman Reaction: Mechanism & Examples. Retrieved from [Link]

-

Allmendinger, T., Angst, C., & Karfunkel, H. (1995). Fluorinated allylic alcohols as building blocks. Journal of Fluorine Chemistry, 72(2), 247-253. [Link]

-

PubChem. (n.d.). 1-Phenylbut-3-en-2-ol. Retrieved from [Link]

-

Lu, X., et al. (2023). Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols. Organic Chemistry Frontiers. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Gauche Effect in XCH2CH2X Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational adaptation and large amplitude motions of 1-phenyl-2,2,2-trifluoroethanol with two water molecules: a rotational spectroscopic and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. imperial.ac.uk [imperial.ac.uk]

- 10. Synthesis of fluorinated allylic alcohols via photoinduced decarboxylative cross-coupling of α-fluoroacrylic acids and alcohols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 13. [PDF] Investigation of fluorine substitution on conformational stability and intermolecular interactions in complex organic compounds | Semantic Scholar [semanticscholar.org]

- 14. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol

An In-Depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol

Authored for Researchers, Scientists, and Drug Development Professionals

The introduction of trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as increased metabolic stability and enhanced binding affinity. This compound is a tertiary allylic alcohol featuring this critical functional group. Its structure suggests utility as a versatile building block in complex organic synthesis. However, the unique combination of a trifluoromethyl group, an allylic alcohol moiety, and aromatic functionality necessitates a nuanced and rigorous approach to its handling. This guide provides a comprehensive framework for the safe utilization of this compound in a laboratory setting, grounded in an understanding of its chemical properties and potential reactivity.

Compound Identification and Physicochemical Properties

Accurate identification and knowledge of a compound's physical properties are the foundation of a thorough risk assessment.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym(s) | 2-Phenyl-1,1,1-trifluoro-3-buten-2-ol | [1] |

| CAS Number | 134418-70-5 | [1] |

| Molecular Formula | CH₂=CHC(CF₃)(OH)C₆H₅ | [1] |

| Molecular Weight | 202.17 g/mol | [1] |

| Appearance | Liquid (at 25 °C) | [1] |

| Density | 1.220 g/mL at 25 °C | [1] |

| Boiling Point | 89-90 °C at 12 mmHg | [1] |

| Flash Point | 85 °C (185 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.4740 | [1] |

Hazard Identification and Toxicological Profile

Based on available data, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its known risks.[1]

GHS Classification

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

Source:[1]

Toxicological Insights

The toxicological properties of this compound have not been exhaustively investigated.[2] However, the available GHS classification points to significant irritant properties.[1]

-

Inhalation : Vapors or aerosols may cause irritation to the respiratory tract.[1][2] Symptoms can include coughing and shortness of breath.

-

Skin Contact : Causes skin irritation.[1] Prolonged or repeated contact may lead to dermatitis. The parent compound, allyl alcohol, is known to be readily absorbed through the skin and is highly toxic, a fact that underscores the need for stringent dermal protection even if this derivative is less acutely toxic.[3][4]

-

Eye Contact : Causes serious eye irritation, which can result in redness, pain, and watering.[1][2]

-

Ingestion : While specific data is unavailable, ingestion may be harmful, consistent with many laboratory chemicals.[2]

It is crucial to handle this compound as if it possesses greater toxicity than what is minimally indicated by the available data, due to the general hazards associated with organofluorine compounds and the known high toxicity of the parent allyl alcohol structure.[3][5]

Engineering Controls and Risk Mitigation

The primary objective is to minimize exposure through all routes. Engineering controls are the most effective line of defense.

-

Chemical Fume Hood : All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood to prevent inhalation of vapors.[2]

-

Ventilation : The laboratory should have adequate general ventilation to ensure that fugitive emissions are diluted and removed.[6]

-

Safety Stations : An emergency eye wash station and safety shower must be immediately accessible in the work area.[6]

Standard Operating Protocol: Safe Handling & PPE

A systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for handling this reagent.

Personal Protective Equipment (PPE)

The correct selection and use of PPE is mandatory.[7]

-

Eye and Face Protection : Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing (e.g., transfers under positive pressure), a full-face shield should be worn over the goggles.[1]

-

Hand Protection : Wear nitrile or neoprene gloves. Given the potential for organofluorine compounds to affect glove integrity, double-gloving is strongly recommended. Inspect gloves for any signs of degradation or contamination before use.[7] Contaminated gloves must be removed and disposed of properly, avoiding skin contact during removal.[7]

-

Body Protection : A flame-resistant lab coat must be worn at all times. Ensure it is fully buttoned.[6]

-

Respiratory Protection : If there is a risk of exposure above acceptable limits, or in the event of an engineering control failure, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK as per EN14387) should be used.[1]

Experimental Workflow

The following diagram illustrates a safe handling workflow for a typical synthetic procedure involving the compound.

Caption: Key reactivity hazards and incompatibilities.

By adhering to the principles and protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound, enabling its safe use in the pursuit of scientific advancement.

References

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

GHS Hazardous Chemical Information List. (n.d.). Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenylbut-3-en-2-ol. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification Summary (Rev.8, 2019). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Allyl alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

FooDB. (2005, October 9). Allyl alcohol MSDS. Retrieved from [Link]

-

LyondellBasell. (n.d.). Allyl Alcohol Product Safety Bulletin. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes. Retrieved from [Link]

-

PubChem. (n.d.). 1-Phenyl-3-buten-2-one. Retrieved from [Link]

Sources

Methodological & Application

Enantioselective Synthesis of 1,1,1-Trifluoro-2-phenylbut-3-en-2-ol: A Guide to Catalytic Asymmetric Vinylation

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of 1,1,1-trifluoro-2-phenylbut-3-en-2-ol, a chiral tertiary alcohol of significant interest in pharmaceutical and agrochemical research. The introduction of a trifluoromethyl group can profoundly enhance the metabolic stability, binding affinity, and bioavailability of bioactive molecules. The focus of this note is the catalytic asymmetric vinylation of 2,2,2-trifluoroacetophenone, a direct and efficient route to the target molecule. We will explore the mechanism, optimization, and practical execution of rhodium-catalyzed asymmetric 1,2-addition of vinylboronic acids, a state-of-the-art method for constructing sterically hindered, chiral trifluoromethylated carbinols with high enantiopurity.

Introduction: The Significance of Chiral Trifluoromethylated Alcohols

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. The trifluoromethyl (CF₃) group, in particular, is prized for its unique electronic properties and steric profile. When installed at a stereocenter, it can dramatically influence a molecule's pharmacological profile. Chiral tertiary alcohols bearing a trifluoromethyl group are key structural motifs found in a range of biologically active compounds.[1]

The target molecule of this guide, this compound, serves as a versatile chiral building block. Its vinyl group is amenable to a wide array of chemical transformations, allowing for the synthesis of complex molecular architectures. However, the construction of its quaternary stereocenter presents a significant synthetic challenge due to the steric hindrance and the electron-withdrawing nature of the CF₃ group. Catalytic asymmetric addition of carbon nucleophiles to trifluoromethyl ketones is the most direct strategy to access these valuable compounds.[1] This guide focuses on the rhodium-catalyzed enantioselective vinylation of 2,2,2-trifluoroacetophenone as a robust and highly selective method.

Retrosynthetic Analysis and Strategic Approach

The most logical and atom-economical approach to this compound is the direct 1,2-addition of a vinyl nucleophile to the prochiral ketone, 2,2,2-trifluoroacetophenone. The key to success lies in controlling the facial selectivity of the nucleophilic attack to yield one enantiomer preferentially.

Causality Behind Experimental Choices:

-

Catalyst Precursor: [Rh(acac)(C₂H₄)₂] is often used as it is air-stable and the ethylene ligands are easily displaced by the chiral diene.

-

Chiral Ligand: C₂-symmetric chiral dienes are highly effective. Their rigid bicyclic structure creates a well-defined chiral pocket around the metal center, leading to high enantioselectivity. [2][3][4]* Vinylating Agent: Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester are preferred over more reactive organometallics (like vinyl Grignards) as they are more stable, have lower basicity, and show greater functional group tolerance, minimizing side reactions.

-

Solvent and Base: A mixture of a non-coordinating solvent like 1,4-dioxane and water is common. The water, along with a mild base like K₃PO₄, is crucial for facilitating the transmetalation step from boron to rhodium. [2]* Temperature: Reactions are often run at elevated temperatures (e.g., 80-100 °C) to ensure efficient catalytic turnover, although this must be balanced against potential loss of enantioselectivity.

Experimental Protocol: Asymmetric Vinylation of 2,2,2-Trifluoroacetophenone

This protocol is a representative procedure based on established methods for rhodium-catalyzed asymmetric 1,2-additions to ketones. [1][2]Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Self-Validation: The protocol includes expected outcomes and detailed analytical procedures to validate the results.

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| [Rh(acac)(C₂H₄)₂] | Strem, Sigma-Aldrich | ≥98% | Rhodium precursor |

| (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene | Strem, Sigma-Aldrich | ≥98% | Chiral diene ligand (Ph-bod*) |

| 2,2,2-Trifluoroacetophenone | Sigma-Aldrich, Fluorochem | ≥99% | Substrate |

| Potassium vinyltrifluoroborate | Combi-Blocks, Sigma-Aldrich | ≥97% | Vinylating agent |

| Potassium Phosphate (K₃PO₄) | Fisher Scientific | ≥98% | Base |

| 1,4-Dioxane | Sigma-Aldrich | Anhydrous, ≥99.8% | Solvent |

| Deionized Water | - | HPLC Grade | Co-solvent |

| Diethyl Ether | Fisher Scientific | Anhydrous | For extraction |

| Brine (sat. aq. NaCl) | - | - | For workup |

| Anhydrous MgSO₄ or Na₂SO₄ | Fisher Scientific | - | Drying agent |

Step-by-Step Procedure

-

Catalyst Pre-formation:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon), add [Rh(acac)(C₂H₄)₂] (2.6 mg, 0.01 mmol, 2 mol%).

-

Add the chiral diene ligand, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene (Ph-bod*) (3.5 mg, 0.011 mmol, 2.2 mol%).

-

Add anhydrous 1,4-dioxane (2.0 mL) and stir the mixture at room temperature for 15 minutes. The solution should turn a clear yellow-orange.

-

-

Reaction Setup:

-

To the catalyst solution, add potassium phosphate (K₃PO₄) (212 mg, 1.0 mmol, 2.0 equiv) and deionized water (0.2 mL).

-

Add 2,2,2-trifluoroacetophenone (70 µL, 0.5 mmol, 1.0 equiv). * Finally, add potassium vinyltrifluoroborate (100 mg, 0.75 mmol, 1.5 equiv).

-

-

Reaction Execution:

-

Seal the flask tightly and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture vigorously for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for GC-MS analysis until the starting ketone is consumed.

-

-

Workup and Purification:

-

Remove the flask from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding 5 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Characterization and Validation

-

Yield: Calculate the percentage yield based on the isolated mass of the pure product.

-

Expected Outcome: 85-95% yield.

-

-

Structural Confirmation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

-

Enantiomeric Excess (ee) Determination:

-

The enantiomeric excess must be determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Method:

-

Column: Chiralcel OD-H or similar chiral stationary phase.

-

Mobile Phase: A mixture of hexanes and isopropanol (e.g., 98:2 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm or 254 nm.

-

-